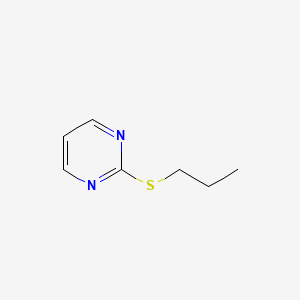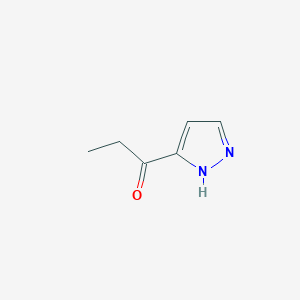![molecular formula C18H15FN2OS B7458663 N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide, also known as compound 1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用機序
The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide 1 is not fully understood. However, it has been proposed that it achieves its biological activities by inhibiting various signaling pathways such as the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play a crucial role in regulating various cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This makes it a potential candidate for the treatment of various diseases such as cancer and age-related macular degeneration.
実験室実験の利点と制限
One of the advantages of using N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide 1 in lab experiments is its relatively low toxicity. It has been shown to exhibit low toxicity in various cell lines and animal models. This makes it a safe this compound to work with in lab experiments.
However, one of the limitations of using this compound 1 in lab experiments is its poor solubility in water. This can make it difficult to dissolve in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, its stability in aqueous solutions is relatively low, which can limit its shelf-life.
将来の方向性
There are several future directions for the research and development of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide 1. One potential direction is to further investigate its mechanism of action. This can help to identify new targets for drug development and improve our understanding of its biological activities.
Another potential direction is to explore its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. These diseases are associated with inflammation and oxidative stress, which are processes that this compound 1 has been shown to inhibit.
Finally, there is a need to improve the solubility and stability of this compound 1 in aqueous solutions. This can be achieved through the development of new formulation strategies such as the use of liposomes or nanoparticles. This can improve its bioavailability and efficacy, making it a more promising candidate for drug development.
Conclusion:
In conclusion, this compound 1 is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. While there are some limitations to using this this compound in lab experiments, there are several future directions for its research and development that hold promise for the development of new drugs and therapies.
合成法
The synthesis of N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide 1 involves the reaction of 2-methylbenzoyl chloride with 2-amino-5-[(4-fluorophenyl)methyl]thiazole in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of this compound 1. The purity and yield of the this compound can be improved by using various purification techniques such as recrystallization or column chromatography.
科学的研究の応用
Compound 1 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis.
Compound 1 has also been shown to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells. It achieves this by inducing cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-4-2-3-5-16(12)17(22)21-18-20-11-15(23-18)10-13-6-8-14(19)9-7-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDILIATPRFHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

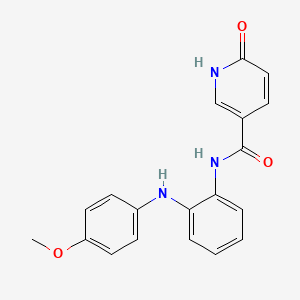
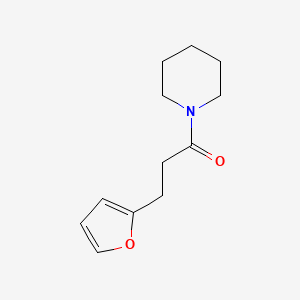
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)
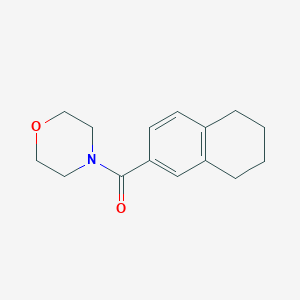



![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)
